molecular formula C13H8BrClFNO2 B1290967 5-Bromo-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde CAS No. 952183-68-5

5-Bromo-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

Cat. No. B1290967
M. Wt: 344.56 g/mol
InChI Key: YVNJFUXNJXILFV-UHFFFAOYSA-N
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Description

The compound "5-Bromo-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde" is a halogenated pyridine derivative, which is a class of compounds that have garnered interest in medicinal chemistry due to their potential as building blocks for pharmaceuticals. The presence of multiple halogens such as bromine, chlorine, and fluorine within the same molecule can offer diverse reactivity and thus enable the synthesis of a wide range of derivatives for various applications .

Synthesis Analysis

The synthesis of halogen-rich pyridine derivatives, such as the one , can be achieved through halogen dance reactions, as demonstrated in the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine . This method allows for the introduction of different halogens onto the pyridine ring, providing a pathway to synthesize the target compound. Additionally, the synthesis of related compounds, such as 6-bromo-imidazo[4,5-b]pyridine derivatives, involves condensation reactions followed by alkylation, which could be adapted for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of halogenated pyridine derivatives can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For instance, the structure of certain bromo-imidazo[4,5-b]pyridine derivatives was confirmed using these methods . Theoretical calculations, including density functional theory (DFT), can also provide insights into the electronic structure and properties of these molecules .

Chemical Reactions Analysis

The reactivity of halogenated pyridines allows for further functionalization. For example, the lithiation of halogenated pyridines followed by trapping with electrophiles can lead to a variety of pentasubstituted pyridines . This suggests that the target compound could undergo similar reactions, enabling the introduction of additional functional groups or the formation of more complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by the presence and position of the halogen atoms on the pyridine ring. These properties can be studied through various bioanalytical methods, as demonstrated by the antioxidant and anticholinergic activity assays performed on bromophenol derivatives . The target compound's properties, such as solubility, stability, and reactivity, would likely be affected by its halogen substituents and could be explored using similar methodologies.

Scientific Research Applications

Brominated and Fluorinated Compounds in Scientific Research

Brominated and fluorinated compounds are widely studied for their roles in various scientific applications, including medicinal chemistry, environmental science, and materials science. For instance, polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) are studied for their occurrence as trace contaminants in brominated flame retardants and their production during combustion processes. These compounds are known for their similar biological effects to polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs), including inducing hepatic enzymes and causing wasting and thymic atrophy in animal models (Mennear & Lee, 1994). Additionally, studies on the formation of dioxins and furans in fires and combustion highlight the environmental impact of brominated flame retardants, including the generation of PBDD/Fs and mixed polybromochloro-dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs or PXDD/Fs) (Zhang, Buekens, & Li, 2016).

Pyridine Derivatives in Research

Pyridine derivatives, such as those incorporating the 3-pyridinecarbaldehyde structure, are of significant interest in pharmaceutical research and development. These compounds are often explored for their potential as therapeutic agents due to their diverse pharmacological properties. For example, research into novel oral prodrugs of 5-fluorouracil (5-FU), which involve pyrimidine analogs, demonstrates the ongoing effort to improve the efficacy and reduce the toxicity of cancer treatments. These studies focus on understanding the metabolic pathways and mechanism of action of such compounds to enhance therapeutic outcomes (Malet-Martino & Martino, 2002).

Future Directions

Given the diverse biological activities of similar compounds , this compound could be a subject of future research in various fields, including medicinal chemistry and drug discovery.

properties

IUPAC Name

5-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-6-oxopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClFNO2/c14-10-4-8(7-18)5-17(13(10)19)6-9-11(15)2-1-3-12(9)16/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNJFUXNJXILFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C=C(C2=O)Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801126605
Record name 5-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

CAS RN

952183-68-5
Record name 5-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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